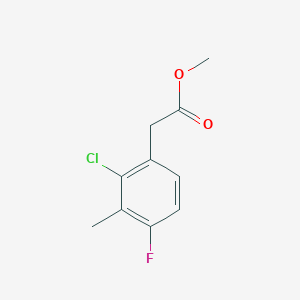
Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate typically involves the esterification of the corresponding acid, 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2-(2-chloro-4-fluoro-3-methylphenyl)ethanol.
Oxidation: 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparación Con Compuestos Similares
- Methyl 2-(4-chloro-2-fluorophenyl)acetate
- Methyl 2-(4-chloro-3-fluorophenyl)acetate
- Methyl 2-(2-chloro-5-fluorophenyl)acetate
Comparison: Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H10ClFO2 |
|---|---|
Peso molecular |
216.63 g/mol |
Nombre IUPAC |
methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H10ClFO2/c1-6-8(12)4-3-7(10(6)11)5-9(13)14-2/h3-4H,5H2,1-2H3 |
Clave InChI |
VMMWLWKJMGNZFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)CC(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















